molecular formula C19H15N3O5S B2603943 N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351631-54-3

N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2603943
CAS No.: 1351631-54-3
M. Wt: 397.41
InChI Key: NQQLNXLEVHWZOI-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a tetrahydrothiazolo[5,4-c]pyridine ring, and a furan-2-carboxamide group

Mechanism of Action

    Target of Action

    Compounds containing the benzodioxole moiety have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the construction of the tetrahydrothiazolo[5,4-c]pyridine ring, and the attachment of the furan-2-carboxamide group. Common reagents used in these steps include aniline derivatives, oxalyl chloride, and various solvents such as dichloromethane (DCM) and methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[5-(1,3-benzodioxole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c23-17(14-2-1-7-25-14)21-19-20-12-5-6-22(9-16(12)28-19)18(24)11-3-4-13-15(8-11)27-10-26-13/h1-4,7-8H,5-6,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQLNXLEVHWZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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